ML372

SMN protein modulation SMA patient-derived fibroblasts

ML372 is the only SMN stabilizer that inhibits ubiquitination to nearly double the half-life of residual SMNΔ7 protein without altering mRNA — a mechanism distinct from splicing modulators or DcpS inhibitors. It uniquely demonstrates documented improvements in both motor function and survival in the severe SMNΔ7 mouse model (brain-to-plasma AUC 2.8%). With EC50 of 12 nM and plasma T1/2 of 11.18 hr, ML372 is the definitive benchmark for CNS-targeted SMN stabilization and combinatorial ASO studies. Order high-purity ML372 to ensure experimental validity and reproducibility.

Molecular Formula C18H20N2O4S
Molecular Weight 360.428
CAS No. 1331745-61-9
Cat. No. B609159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameML372
CAS1331745-61-9
SynonymsML372;  ML-372;  ML 372.
Molecular FormulaC18H20N2O4S
Molecular Weight360.428
Structural Identifiers
SMILESO=C(O)C(CC1)CCN1C2=NC=C(S2)C3=CC(OCCCO4)=C4C=C3
InChIInChI=1S/C18H20N2O4S/c21-17(22)12-4-6-20(7-5-12)18-19-11-16(25-18)13-2-3-14-15(10-13)24-9-1-8-23-14/h2-3,10-12H,1,4-9H2,(H,21,22)
InChIKeyHAVNRFQWAXTDTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

ML372 Procurement: Baseline Definition of the Small Molecule SMN Modulator (CAS 1331745-61-9)


ML372 (CAS 1331745-61-9) is a small molecule modulator of survival motor neuron (SMN) protein ubiquitination, functioning by blocking the ubiquitination and subsequent proteasomal degradation of residual SMN protein expressed from the SMN2 locus [1]. It belongs to the arylthiazol-piperidine series discovered through quantitative high-throughput screening of a 210,386-compound diversity set using a cell-based SMN2-luciferase reporter assay [2]. ML372 was selected for advanced preclinical characterization based on its potency, efficacy, permeability, metabolic stability, and pharmacokinetic properties [3]. The compound is brain-penetrant and demonstrates in vivo efficacy in improving motor function and extending survival in the SMNΔ7 severe mouse model of spinal muscular atrophy (SMA) [4].

Why Generic Substitution of ML372 Fails: Divergent Mechanisms and In Vivo Outcomes in SMA-Focused Research


Interchange of ML372 with other small molecules targeting SMN protein levels is not scientifically valid due to fundamental differences in mechanism of action and in vivo efficacy. ML372 uniquely acts by inhibiting SMN ubiquitination to prolong the half-life of residual SMN protein, nearly doubling its half-life from the SMN2 locus [1]. In contrast, alternative developmental compounds such as Olesoxime target mitochondrial pore modulation, while PTK-SMA1 and D156844 act through distinct mechanisms including splicing modulation and DcpS inhibition [2]. Importantly, ML372 is the only compound among these comparators that demonstrates documented improvements in both motor function and survival in a severe SMA mouse model [3]. The quantitative evidence presented below establishes why ML372 cannot be functionally substituted by its closest analogs without compromising experimental validity and interpretability.

ML372 Quantitative Evidence Guide: Head-to-Head Comparison Data for Scientific Selection


Potency in Patient-Derived Fibroblasts: ML372 vs. SMN2 Reporter Assay Baseline

ML372 demonstrates potent SMN protein elevation in SMA patient-derived fibroblasts with an EC50 of 37 nM, as measured by SMN protein abundance assays . This contrasts with the 12 nM EC50 obtained in the engineered SMN2-luciferase reporter cell line, representing a 3.1-fold difference in apparent potency between recombinant and disease-relevant cellular contexts .

SMN protein modulation SMA patient-derived fibroblasts

Brain Penetration and CNS Exposure: Quantitative PK Differentiation from Non-CNS-Penetrant Analogs

Following a single oral dose of 30 mg/kg in male Swiss Albino mice, ML372 achieved a mean brain concentration (Cmax) of 1.23 μmol/kg with a brain-to-plasma AUC ratio of 2.8%, demonstrating documented CNS penetration [1]. The plasma half-life (T1/2) of 11.18 hours and brain half-life of 13.69 hours support sustained CNS exposure sufficient for in vivo efficacy studies in neurodegenerative disease models [2]. This CNS penetration profile contrasts with many SMN-targeting compounds, such as Olesoxime and PTK-SMA1, for which CNS penetration data are either absent or not publicly reported in the comparative literature [3].

CNS penetration pharmacokinetics blood-brain barrier

In Vivo Efficacy: Motor Function and Survival Improvement vs. Comparator Compounds

In the severe SMNΔ7 SMA mouse model, ML372 treatment improved the righting reflex (a measure of motor function) and extended survival [1]. Comparative analysis against small molecules in the SMA developmental pipeline shows that ML372 is the only compound among those evaluated (including Olesoxime, PTK-SMA1, D156844, and ALB-111) that demonstrates all three efficacy endpoints: increasing SMN protein, improving motor function, and increasing survival [2]. Specifically, ALB-111 (an indoprofen analog) showed SMN protein increase but no survival benefit, while Olesoxime lacked reported data for all three parameters [3].

in vivo efficacy motor function survival SMA mouse model

ML372 Application Scenarios: Evidence-Driven Use Cases for SMA and CNS-Targeted Research


CNS-Penetrant Tool Compound for In Vivo SMA Phenotypic Rescue Studies

ML372 is optimally deployed in preclinical studies requiring a brain-penetrant small molecule to assess SMN protein stabilization in CNS tissues. With a brain-to-plasma AUC ratio of 2.8% and measurable SMN protein increase in spinal cord and brain tissue of SMA mice, ML372 enables quantitative assessment of central versus peripheral SMN restoration on motor neuron survival and neuromuscular function [1].

Mechanistic Studies of Ubiquitin-Proteasome System Modulation in SMN Degradation

ML372 uniquely inhibits SMN ubiquitination, nearly doubling the half-life of residual SMNΔ7 protein expressed from the SMN2 locus without affecting SMN mRNA expression [2]. This mechanism-specific profile makes ML372 the preferred probe for dissecting post-translational regulation of SMN protein stability, distinct from splicing modulators or transcriptional activators [3].

Combination Therapy Research with SMN2 Splicing Modulators

ML372 has been demonstrated to increase SMN production in SMA cells and model mice when co-administered with an SMN-modifying antisense oligonucleotide (ASO), with improved spinal cord, neuromuscular junction, and muscle pathology [4]. This evidence supports the use of ML372 in combinatorial approaches aimed at both enhancing SMN2 exon 7 inclusion and stabilizing the resulting SMN protein.

Benchmark Comparator for Novel SMN-Targeting Chemical Series

With its well-characterized potency profile (EC50 = 12 nM in SMN2-luciferase reporter assay; EC50 = 37 nM in patient fibroblasts), documented in vivo PK parameters (plasma T1/2 = 11.18 hr), and comprehensive efficacy in the SMNΔ7 mouse model, ML372 serves as an ideal benchmark comparator for evaluating next-generation SMN protein modulators [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for ML372

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.